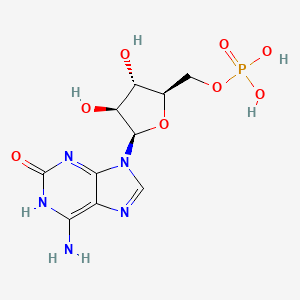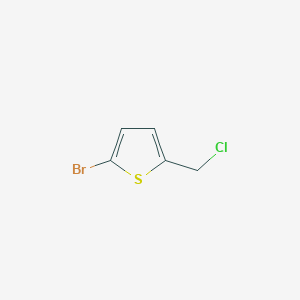
4-(6-溴-2-苯并噻唑基)苯胺
描述
4-(6-Bromo-2-benzothiazolyl)benzenamine is a compound known for its application as a β-amyloid positron emission tomography (PET) tracer. This compound is particularly useful in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome . Its chemical structure consists of a benzothiazole ring substituted with a bromine atom and an aniline group.
科学研究应用
4-(6-Bromo-2-benzothiazolyl)benzenamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzothiazole derivatives.
Biology: The compound is employed as a fluorescent probe for studying protein interactions and cellular imaging.
Medicine: As a β-amyloid PET tracer, it is crucial in the diagnosis and study of Alzheimer’s disease and other neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 4-(6-Bromo-2-benzothiazolyl)benzenamine is β-amyloid . β-amyloid is a peptide that is crucial in the pathogenesis of Alzheimer’s disease and Down’s syndrome .
Mode of Action
4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a PET (Positron Emission Tomography) tracer . It binds to β-amyloid, allowing for the visualization of β-amyloid plaques in the brain using PET imaging . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome .
Biochemical Pathways
It is known that the compound can induce caspase-3 activity, poly (adp-ribose) polymerase cleavage, m30 positive cytodeath staining, and subsequent apoptotic cell death when combined with ultraviolet a (uva) . This suggests that it may affect pathways related to apoptosis and cell death .
Pharmacokinetics
As a pet tracer, it is likely to be administered intravenously and distributed throughout the body, including the brain
Result of Action
The binding of 4-(6-Bromo-2-benzothiazolyl)benzenamine to β-amyloid allows for the visualization of β-amyloid plaques in the brain . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome . In addition, when combined with UVA, it can induce apoptotic cell death .
Action Environment
The action of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be influenced by various environmental factors. For instance, its apoptotic effects are observed when it is combined with UVA . This suggests that light exposure may influence its action.
生化分析
Biochemical Properties
4-(6-Bromo-2-benzothiazolyl)benzenamine plays a significant role in biochemical reactions, particularly in the context of neurological studies. It interacts with β-amyloid proteins, which are associated with Alzheimer’s disease. The compound binds to β-amyloid plaques, allowing for their visualization through PET imaging . Additionally, in vitro studies have shown that 4-(6-Bromo-2-benzothiazolyl)benzenamine, when combined with ultraviolet A (UVA) radiation, can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, and subsequent apoptotic cell death . This interaction highlights its potential in studying apoptotic pathways and oxidative stress responses.
Cellular Effects
The effects of 4-(6-Bromo-2-benzothiazolyl)benzenamine on various cell types and cellular processes are profound. In A375 cells, exposure to this compound in conjunction with UVA radiation leads to a reduction in mitochondrial membrane potential, oxidative phosphorylation system subunits, and adenosine triphosphate (ATP) levels . This treatment also increases mitochondrial DNA deletions through the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death . These cellular effects underscore the compound’s potential in studying mitochondrial dysfunction and apoptosis.
Molecular Mechanism
At the molecular level, 4-(6-Bromo-2-benzothiazolyl)benzenamine exerts its effects through several mechanisms. It binds to β-amyloid plaques, facilitating their detection via PET imaging . Additionally, the compound’s interaction with UVA radiation activates caspase-3 and initiates poly (ADP-ribose) polymerase cleavage, leading to apoptosis . The generation of ROS and subsequent mitochondrial DNA deletions further contribute to its apoptotic effects . These molecular interactions make it a valuable tool for studying neurodegenerative diseases and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-Bromo-2-benzothiazolyl)benzenamine change over time. The compound is stable at 4°C when protected from light and can be stored in solvent at -80°C for up to six months . Over time, its interaction with UVA radiation continues to induce apoptotic cell death, highlighting its potential for long-term studies on apoptosis and mitochondrial dysfunction . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 4-(6-Bromo-2-benzothiazolyl)benzenamine vary with different dosages in animal models. In a murine melanoma model, the combination of this compound and UVA exposure has been shown to decrease tumor size . Dosages of 4 mg/kg injected into the tumor site, followed by UVA exposure, resulted in significant tumor reduction . These findings suggest that the compound could serve as an adjunctive treatment approach for melanoma, with dosage-dependent effects on tumor growth.
Metabolic Pathways
4-(6-Bromo-2-benzothiazolyl)benzenamine is involved in several metabolic pathways. Its interaction with β-amyloid proteins and subsequent binding to plaques are key aspects of its metabolic role . Additionally, the compound’s ability to induce ROS generation and mitochondrial DNA deletions highlights its impact on oxidative stress pathways . These metabolic interactions are essential for understanding its role in neurodegenerative diseases and apoptosis.
Transport and Distribution
Within cells and tissues, 4-(6-Bromo-2-benzothiazolyl)benzenamine is transported and distributed through various mechanisms. In vitro studies have shown that the compound is taken up by A375 cells and can be visualized using fluorescence microscopy . Its distribution within cells is influenced by its interaction with UVA radiation, leading to apoptotic cell death . These transport and distribution properties are crucial for its application in imaging and therapeutic studies.
Subcellular Localization
The subcellular localization of 4-(6-Bromo-2-benzothiazolyl)benzenamine plays a significant role in its activity and function. The compound’s interaction with mitochondria, leading to a decrease in mitochondrial membrane potential and oxidative phosphorylation system subunits, highlights its localization within the mitochondria . This subcellular targeting is essential for its apoptotic effects and its potential use in studying mitochondrial dysfunction and neurodegenerative diseases.
准备方法
The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine typically involves the reaction of 6-bromo-2-benzothiazolyl chloride with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
化学反应分析
4-(6-Bromo-2-benzothiazolyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-(6-Bromo-2-benzothiazolyl)benzenamine is unique due to its specific application as a β-amyloid PET tracer. Similar compounds include:
4-(6-Methyl-2-benzothiazolyl)benzenamine: This compound has a methyl group instead of a bromine atom and is used in different applications.
4-(6-Chloro-2-benzothiazolyl)benzenamine: This compound has a chlorine atom instead of a bromine atom and exhibits different chemical reactivity.
These similar compounds highlight the unique properties and applications of 4-(6-Bromo-2-benzothiazolyl)benzenamine in scientific research and medical diagnostics.
属性
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRXNJALRCBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438347 | |
| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-97-9 | |
| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


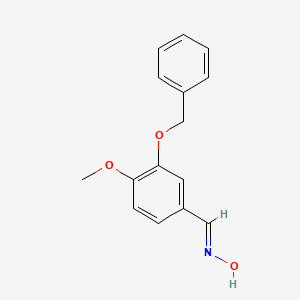
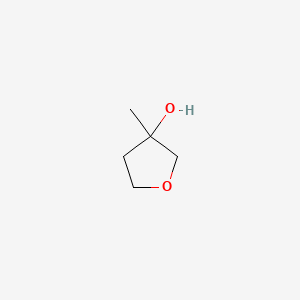
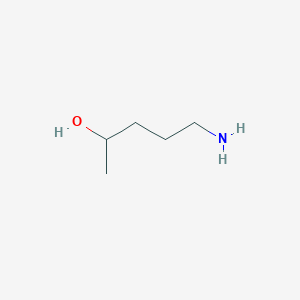
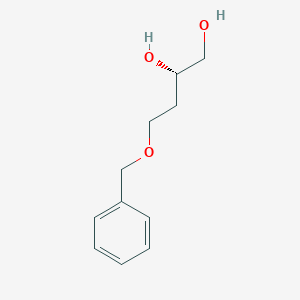

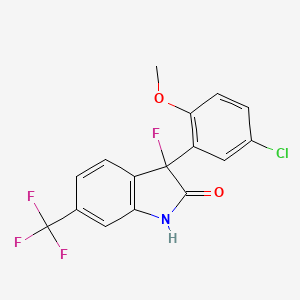
![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
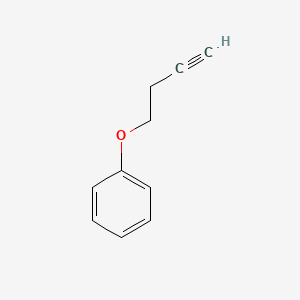
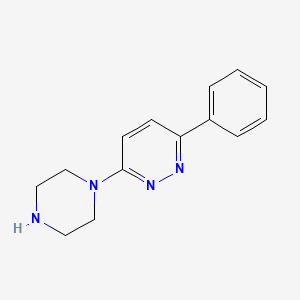
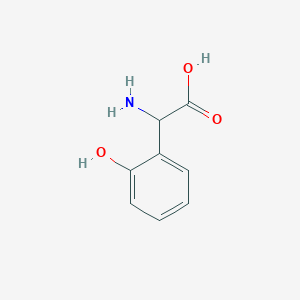
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
